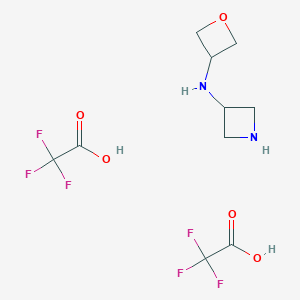

N-(oxetan-3-yl)azetidin-3-amine bis(trifluoroacetic acid)

CAS No.: 2138212-72-1

Cat. No.: VC5223030

Molecular Formula: C10H14F6N2O5

Molecular Weight: 356.221

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2138212-72-1 |

|---|---|

| Molecular Formula | C10H14F6N2O5 |

| Molecular Weight | 356.221 |

| IUPAC Name | N-(oxetan-3-yl)azetidin-3-amine;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C6H12N2O.2C2HF3O2/c1-5(2-7-1)8-6-3-9-4-6;2*3-2(4,5)1(6)7/h5-8H,1-4H2;2*(H,6,7) |

| Standard InChI Key | LXNNBRDMCRIOQY-UHFFFAOYSA-N |

| SMILES | C1C(CN1)NC2COC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Introduction

Chemical Identity and Structural Features

N-(Oxetan-3-yl)azetidin-3-amine bis(trifluoroacetic acid) (PubChem CID: 132342144) is a salt composed of the free base N-(oxetan-3-yl)azetidin-3-amine and two equivalents of trifluoroacetic acid. Its molecular formula is C₈H₁₁N₃O₂·2(C₂HF₃O₂), yielding a molecular weight of 356.22 g/mol . The compound’s structure integrates two strained heterocycles:

-

Azetidine: A four-membered saturated ring containing three carbon atoms and one nitrogen atom.

-

Oxetane: A four-membered oxygen-containing ring.

The TFA counterions enhance solubility in polar solvents such as water, DMSO, and methanol, making the compound amenable to biological assays . Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of N-(Oxetan-3-yl)azetidin-3-amine Bis(trifluoroacetic acid)

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁N₃O₂·2(C₂HF₃O₂) |

| Molecular Weight | 356.22 g/mol |

| Component Compounds | Azetidine-oxetane amine, TFA (2 eq) |

| Solubility | >10 mM in DMSO, H₂O |

| Stability | Stable at -20°C for 24 months |

The stereoelectronic effects of the azetidine and oxetane rings impose conformational rigidity, which can enhance binding affinity to biological targets .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-(oxetan-3-yl)azetidin-3-amine bis(trifluoroacetic acid) typically involves multi-step organic reactions. A representative route includes:

-

Ring-Opening Functionalization: Oxetane sulfonyl fluorides (OSFs) react with azetidine derivatives under dehydrofluorinative sulfonylation (deFS) conditions to form the azetidine-oxetane scaffold .

-

Acidification: The free base is treated with excess TFA to yield the bis(trifluoroacetic acid) salt, improving stability and solubility .

Key intermediates, such as OTIPS OSF (2 in Scheme 1c of ), enable divergent functionalization through palladium-catalyzed cross-coupling or alkylation reactions. For example, Buchwald–Hartwig amination and Suzuki–Miyaura coupling have been employed to introduce aryl groups .

Reactivity Profile

The compound’s reactivity is influenced by:

-

Strained Ring Systems: The azetidine and oxetane rings exhibit heightened susceptibility to nucleophilic attack due to angle strain.

-

TFA Counterions: The strong electron-withdrawing effect of TFA stabilizes the protonated amine, reducing undesired side reactions .

Physicochemical and Stability Characteristics

The TFA salt form confers several advantages:

-

Enhanced Solubility: Solubility in aqueous buffers exceeds 10 mM, facilitating in vitro assays .

-

Acidic Stability: The compound remains stable under acidic conditions (pH 2–6), making it suitable for oral formulation .

-

Thermal Stability: No decomposition is observed at temperatures below 100°C .

Comparative studies with analogs (e.g., N-(2-oxoazetidin-3-yl)nonanamide) reveal that the azetidine-oxetane core improves metabolic stability relative to β-lactam derivatives .

Structural Analogs and Comparative Analysis

Table 2 compares N-(oxetan-3-yl)azetidin-3-amine bis(trifluoroacetic acid) with related compounds:

Table 2: Structural Analogs and Their Properties

The azetidine-oxetane scaffold offers a balance of stability and reactivity, distinguishing it from β-lactam or oxetane-only analogs .

Applications in Research and Industry

Drug Discovery

The compound serves as a precursor for:

-

Enzyme Inhibitors: Analogous to β-lactam NAAA inhibitors, it may mitigate inflammation and pain .

-

GPCR Ligands: Structural similarity to piribedil suggests potential in neurodegenerative disease research .

Chemical Biology

Its bifunctional rings enable site-specific bioconjugation, aiding proteomics and target identification studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume